[2-(2-Aminoethoxy)ethyl]diethylamine
Description
Contextualization within Amine-Ether Hybrid Chemical Scaffolds
[2-(2-Aminoethoxy)ethyl]diethylamine is a member of the amine-ether hybrid class of compounds. These scaffolds are characterized by the presence of both amine and ether functional groups, which impart a unique combination of chemical properties. The ether group, with its lone pairs of electrons on the oxygen atom, can participate in hydrogen bonding and act as a coordination site for metal ions. mdpi.com The amine groups provide basicity and nucleophilic reaction centers. nih.gov
The specific structure of this compound contains three key features:
A Primary Amine (-NH2): This group is a strong nucleophile and can readily participate in reactions such as acylation, alkylation, and the formation of imines. nih.gov
A Tertiary Amine (-N(CH2CH3)2): This group is sterically hindered but provides a basic site that can act as a proton scavenger or a coordinating ligand. nih.gov
An Ether Linkage (-O-): The ether bond provides flexibility to the molecular chain and can influence the compound's solubility and coordination properties. mdpi.com
This combination allows the molecule to potentially act as a tridentate ligand in coordination chemistry or as a building block where each amine group can be functionalized independently. The interplay between the hydrophilic amine and ether components and the hydrophobic diethyl groups gives the molecule amphiphilic characteristics.
Strategic Importance as a Versatile Synthetic Building Block in Contemporary Organic Synthesis
A synthetic building block is a chemical compound that can be readily incorporated into the synthesis of more complex molecules. nih.gov The strategic value of this compound as a building block lies in its bifunctional nature, possessing two distinct amine functionalities. This allows for sequential or selective reactions. For instance, the primary amine could be selectively reacted while the tertiary amine remains intact, or vice versa, enabling the construction of complex molecular architectures.
While specific, peer-reviewed examples of its application are not readily found, its structure is analogous to other diamines and amino ethers used in various synthetic applications, including the formation of polymers, ligands for catalysis, and intermediates in the synthesis of more complex organic molecules. sigmaaldrich.comnih.gov The presence of both a primary and a tertiary amine offers differential reactivity that is highly sought after in multi-step organic synthesis.
Overview of Established and Emerging Research Domains Involving this compound
Based on its chemical structure, this compound holds potential for application in several research domains, although specific studies detailing its use are limited. The potential areas include:
Polymer Chemistry: Diamines are frequently used as monomers or curing agents in the synthesis of polymers like polyamides and polyurethanes. The dual amine functionality of this compound could be used to create cross-linked or functionalized polymers.
Coordination Chemistry: The nitrogen and oxygen atoms can act as donor atoms to coordinate with metal ions, making it a potential ligand for creating metal complexes. nsf.gov Such complexes can have applications in catalysis, materials science, and bioinorganic chemistry.
Materials Science: As a functional organic molecule, it could be used to modify surfaces or to synthesize novel materials. For example, related amine compounds are used to create functional coatings or as components in the synthesis of layered double hydroxides. mdpi.com
Due to the limited specific research data available for this compound, a detailed data table of research findings cannot be compiled at this time. The compound is primarily available through chemical suppliers as a research chemical, indicating its use may be in early-stage, proprietary, or as-yet-unpublished research. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOQKRPLXODGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation and Functionalization of 2 2 Aminoethoxy Ethyl Diethylamine
Chemo- and Regioselective Synthesis of the Core [2-(2-Aminoethoxy)ethyl]diethylamine Structure
The synthesis of the this compound core structure requires careful control to ensure the correct placement of the distinct amino groups and the ether linkage, a challenge known as chemo- and regioselectivity.
Multi-step Reaction Pathways and Reaction Optimization Strategies
A common and logical approach to synthesizing the target molecule involves a multi-step pathway that builds the structure sequentially. One plausible route begins with a commercially available starting material, 2-(2-aminoethoxy)ethanol (B1664899). This pathway involves protection of the primary amine, activation of the hydroxyl group, substitution with diethylamine (B46881), and final deprotection.
A Potential Synthetic Pathway:
Protection of the Primary Amine: The primary amine of 2-(2-aminoethoxy)ethanol is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent like methanol.
Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc protected intermediate is a poor leaving group. It must be converted into a better one, such as a tosylate or a halide. Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a good leaving group (OTs).
Nucleophilic Substitution with Diethylamine: The tosylated intermediate can then undergo a nucleophilic substitution (Sₙ2) reaction with diethylamine. This step forms the tertiary amine moiety. The reaction is typically performed in a polar aprotic solvent, and heating may be required to drive the reaction to completion.
Deprotection of the Primary Amine: The final step is the removal of the Boc protecting group to reveal the primary amine. This is achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Reaction Optimization:
Temperature and Pressure: Particularly for the nucleophilic substitution step, adjusting temperature and conducting the reaction under pressure can significantly influence the reaction rate and yield. google.com
Catalyst Selection: While the proposed pathway does not heavily rely on catalysts, similar industrial amine syntheses show that the choice of catalyst can be critical in alternative routes, such as reductive amination. chalmers.se
Molar Ratios: The stoichiometry of reactants, especially in the substitution step, must be carefully controlled. Using an excess of diethylamine can help drive the reaction to completion but may complicate purification.
Solvent Choice: The polarity and proticity of the solvent affect the rates of Sₙ2 reactions and the solubility of intermediates.
Exploration of Green Chemistry Principles in Synthetic Routes
Applying green chemistry principles to the synthesis of amines is an area of growing importance. rsc.orgbenthamdirect.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Atom Economy: Classical methods like the Gabriel synthesis have low atom economy due to the formation of stoichiometric waste. rsc.org Alternative routes like reductive amination, which can form C-N bonds with high atom economy, are considered greener. acs.orggctlc.org For instance, a greener synthesis of the target molecule could involve the reductive amination of an appropriate aldehyde with diethylamine, followed by further functionalization.
Use of Renewable Resources: Whenever possible, starting materials derived from biomass can make a synthetic pathway greener. rsc.org
Safer Solvents and Reagents: The choice of solvents and reagents is critical. For example, replacing chlorinated solvents like dichloromethane with safer alternatives such as 2-methyltetrahydrofuran (B130290) or choosing a solvent-free reaction condition significantly improves the greenness of the process. google.com
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture and reused. researchgate.net
Post-Synthetic Functionalization of this compound Derivatives
The presence of three distinct functional groups (primary amine, tertiary amine, and ether) allows for a wide range of selective post-synthetic modifications.
Selective Derivatization of Primary Amine Moiety
The primary amine is typically the most reactive nucleophilic site, allowing for its selective functionalization in the presence of the sterically hindered tertiary amine.
Acylation: The primary amine can be selectively acylated to form amides. Reagents such as N-hydroxysuccinimide (NHS) esters are effective for this transformation. nih.govnih.gov The reaction conditions can be tuned to be highly chemoselective, avoiding reaction at the tertiary amine. rsc.org
Derivatization for Analysis: For analytical purposes, primary amines are often derivatized to introduce a chromophore or fluorophore. Common reagents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). dss.go.ththermofisher.com These reactions are rapid, proceed under mild conditions, and yield highly fluorescent products suitable for HPLC analysis. nih.gov
Interactive Table: Reagents for Primary Amine Derivatization
| Reagent | Functional Group Introduced | Key Features |
|---|---|---|
| N-Hydroxysuccinimide (NHS) Esters | Amide | High selectivity for primary amines; stable amide bond formed. nih.gov |
| o-Phthalaldehyde (OPA) / Thiol | Fluorescent Isoindole | Rapid reaction; forms highly fluorescent derivative; reagent itself is not fluorescent. thermofisher.comnih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent Carbamate | Reacts with both primary and secondary amines; forms stable derivatives. dss.go.th |
| Dansyl Chloride | Fluorescent Sulfonamide | Versatile reagent; produces fluorescent derivatives with high ionization efficiency for mass spectrometry. nih.gov |
Modifications and Quaternization of Tertiary Amine Moiety
The tertiary amine can be modified, most commonly through quaternization, which converts the neutral amine into a permanently charged quaternary ammonium (B1175870) salt.
Menschutkin Reaction: This classic Sₙ2 reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.org The reactivity of the alkyl halide generally follows the order R-I > R-Br > R-Cl. wikipedia.org The reaction rate is also influenced by the solvent, with polar aprotic solvents typically accelerating the reaction. nd.eduresearchgate.net By choosing different alkylating agents, a wide variety of quaternary ammonium salts with different properties can be synthesized. mdpi.comd-nb.inforesearchgate.net
Interactive Table: Alkylating Agents for Tertiary Amine Quaternization
| Alkylating Agent | Quaternary Ammonium Salt Formed | Typical Reaction Conditions |
|---|---|---|
| Methyl Iodide | Trimethylammonium Iodide derivative | Polar solvent (e.g., acetonitrile (B52724), DMF), room temperature or gentle heating. wikipedia.org |
| Ethyl Bromide | Triethylammonium Bromide derivative | Requires more forcing conditions than methyl iodide. researchgate.net |
| Benzyl Chloride | Benzyldimethylammonium Chloride derivative | Benzylic halides are highly reactive due to Sₙ2 transition state stabilization. wikipedia.org |
| Dimethyl Sulfate | Trimethylammonium Methylsulfate derivative | Potent, but toxic and non-volatile alkylating agent; often used in solvent-free conditions. google.com |
Ether Linkage Functionalization and Cleavage Methodologies
The ether linkage is the most chemically inert group in the molecule, and its modification typically requires harsh conditions. Functionalization usually involves cleavage of the C-O bond.
Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. masterorganicchemistry.compressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. libretexts.orgyoutube.com For a primary ether like the one in the target molecule, the cleavage would likely follow an Sₙ2 pathway. A significant challenge in this molecule would be the protonation of the two amine groups under strong acid, which would deactivate them as nucleophiles but could also complicate the reaction.
Cleavage with Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, particularly aryl methyl ethers, but it is also effective for aliphatic ethers. pearson.comresearchgate.netnih.gov The reaction involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion. pearson.com This method often proceeds under milder conditions than strong acid cleavage, but chemoselectivity in a polyfunctional molecule remains a primary concern.
Development of Novel Precursors and Synthetic Intermediates for this compound
The synthesis of this compound, a compound with a specific arrangement of ether and amine functionalities, has traditionally relied on established chemical transformations. However, ongoing research in synthetic methodology aims to develop more efficient, selective, and sustainable routes. A key aspect of this development lies in the innovative use of novel precursors and the strategic design of synthetic intermediates. This section explores several advanced methodologies that employ such precursors and intermediates, moving beyond classical approaches.
One promising avenue involves the application of reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This powerful method allows for the formation of amines from carbonyl compounds. In a potential novel synthesis of this compound, a key precursor would be 2-(2-(diethylamino)ethoxy)acetaldehyde . This aldehyde, containing the pre-formed diethylaminoethoxy moiety, can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine. The reaction proceeds through an imine intermediate, which is subsequently reduced in situ. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the imine over the aldehyde. masterorganicchemistry.com This approach offers the advantage of building the terminal primary amine group in a controlled manner, potentially minimizing side reactions.
Another sophisticated strategy centers on the Gabriel synthesis, a classic method for the preparation of primary amines that avoids the overalkylation often encountered in direct alkylation with ammonia. nrochemistry.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.com The development of a suitable precursor is crucial for this route. A key precursor would be a reactive derivative such as 2-(2-(diethylamino)ethoxy)ethyl halide (e.g., bromide or chloride). This precursor can be reacted with potassium phthalimide (B116566) to form the synthetic intermediate, N-[2-(2-(diethylamino)ethoxy)ethyl]phthalimide . The phthalimide group acts as a protected form of the primary amine. masterorganicchemistry.com Subsequent cleavage of the phthalimide group, typically through hydrazinolysis with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), liberates the desired primary amine, this compound, and phthalhydrazide. wikipedia.org This method is renowned for its reliability in cleanly producing primary amines.
A conceptually different and potentially more innovative approach involves the ring-opening of an epoxide precursor. This strategy could start with a precursor like 2-(2-chloroethoxy)ethanol . This precursor can be converted to an epoxide, such as 2-(2-(oxiran-2-yl)ethoxy)ethanamine , through a series of steps. The crucial step would then be the nucleophilic ring-opening of the epoxide with diethylamine. This reaction would forge the diethylamino group at the terminal position, leading to the formation of the target compound. The regioselectivity of the epoxide ring-opening would be a critical factor to control in this synthetic design.
These developmental synthetic routes, summarized in the table below, highlight a strategic shift towards the use of specialized precursors and intermediates. By designing molecules that already contain a significant portion of the target structure, chemists can employ highly selective and efficient reactions to complete the synthesis, paving the way for more advanced and practical preparations of this compound.
| Synthetic Methodology | Novel Precursor | Key Synthetic Intermediate | Key Transformation |
| Reductive Amination | 2-(2-(diethylamino)ethoxy)acetaldehyde | Imine formed from the precursor and ammonia | In situ reduction of the imine |
| Gabriel Synthesis | 2-(2-(diethylamino)ethoxy)ethyl halide | N-[2-(2-(diethylamino)ethoxy)ethyl]phthalimide | Hydrazinolysis of the phthalimide |
| Epoxide Ring-Opening | 2-(2-chloroethoxy)ethanol | 2-(2-(oxiran-2-yl)ethoxy)ethanamine | Nucleophilic attack by diethylamine |
Coordination Chemistry and Metal Complexation of 2 2 Aminoethoxy Ethyl Diethylamine
Ligand Design Principles for [2-(2-Aminoethoxy)ethyl]diethylamine as a Polydentate Ligand
The efficacy of this compound as a ligand is rooted in its molecular architecture, which dictates its coordination behavior. The presence of two nitrogen atoms and one oxygen atom, separated by flexible ethyl bridges, allows for the formation of stable chelate rings upon complexation with a metal ion.
Chelation Modes and Denticity of this compound with Transition Metals
This compound typically acts as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the amino groups and the oxygen atom of the ethoxy group. This N,N',O-tridentate coordination mode leads to the formation of two five-membered chelate rings, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. The flexible nature of the ethyl chains allows the ligand to adapt to the preferred coordination geometry of various transition metals.
While tridentate coordination is most common, other binding modes are theoretically possible depending on the reaction conditions and the nature of the metal ion. For instance, it could potentially act as a bidentate ligand, coordinating through only the two nitrogen atoms or one nitrogen and the oxygen atom, leaving the other donor atom uncoordinated. However, the entropic advantage of forming multiple chelate rings makes the tridentate mode predominant.
Steric and Electronic Effects on Metal-Ligand Binding Affinity
The binding affinity of this compound to a metal ion is influenced by a combination of steric and electronic factors.
Synthesis and Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to determine their structure and composition.
Complexation with First-Row Transition Metals
This compound forms stable complexes with a variety of first-row transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). In these complexes, the ligand typically enforces a distorted coordination geometry around the metal center due to the constraints of the chelate rings. For example, with a metal ion that prefers an octahedral geometry, the tridentate ligand would occupy three coordination sites, with the remaining sites being filled by other ligands or solvent molecules.
| Metal Ion | Typical Coordination Number | Expected Geometry with this compound |
| Copper(II) | 4, 5, or 6 | Distorted square planar, square pyramidal, or octahedral |
| Nickel(II) | 4, 5, or 6 | Square planar, tetrahedral, or octahedral |
| Cobalt(II) | 4 or 6 | Tetrahedral or octahedral |
| Zinc(II) | 4 or 6 | Tetrahedral or octahedral |
This table presents expected coordination geometries based on common preferences of the metal ions and the tridentate nature of the ligand.
Complexation with Lanthanide and Actinide Elements
The coordination chemistry of this compound with lanthanide and actinide elements is less explored. These f-block elements are characterized by their larger ionic radii and preference for higher coordination numbers (typically 8 or 9). A single this compound ligand would only satisfy a fraction of the coordination sphere of a lanthanide or actinide ion. Consequently, it is expected that multiple ligands would coordinate to the metal center, or that the ligand would be part of a more complex coordination environment involving other ligands or solvent molecules. The flexible nature of the ligand could be advantageous in accommodating the varied coordination preferences of the f-block elements.
Formation of Mono-, Di-, and Polynuclear Metal Architectures
The structural characteristics of this compound primarily favor the formation of mononuclear complexes, where one ligand binds to a single metal center. However, the possibility of forming di- or polynuclear architectures cannot be entirely ruled out under specific conditions. For instance, if the primary amine were to deprotonate, the resulting amido group could potentially bridge between two metal centers. Additionally, the presence of other bridging ligands in the reaction mixture could lead to the formation of polynuclear species where the this compound ligand acts as a terminal or "capping" ligand on each metal center. The steric bulk of the diethyl groups would likely disfavor the formation of simple bridged structures where two ligands are in close proximity.
Integration of 2 2 Aminoethoxy Ethyl Diethylamine in Polymer Science and Engineering
Role as a Monomer in Condensation Polymerization
There is no available information regarding the use of [2-(2-Aminoethoxy)ethyl]diethylamine as a monomer in condensation polymerization.
Synthesis of Polyureas and Polyamides Utilizing this compound
No studies were found detailing the synthesis of polyureas or polyamides using this compound.
Exploration of Polymerization Kinetics and Reaction Mechanisms
There is no available research on the polymerization kinetics or reaction mechanisms involving this compound.
Application as a Cross-linking Agent in Polymer Networks
No literature was found describing the application of this compound as a cross-linking agent for polymer networks.
Development of Functional Polymers with Pendant this compound Moieties
There is no information on the development of polymers featuring pendant this compound groups.
Post-Polymerization Modification Strategies Incorporating this compound
No post-polymerization modification strategies incorporating this compound have been reported in the searched literature.
Catalytic Roles and Organocatalysis Involving 2 2 Aminoethoxy Ethyl Diethylamine
[2-(2-Aminoethoxy)ethyl]diethylamine as an Organocatalyst in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The dual functionality of this compound makes it an interesting candidate for several types of organocatalytic processes.
Brønsted Base Catalysis Mediated by Tertiary Amine Functionality
The diethylamino group, a tertiary amine, can function as a Brønsted base, accepting a proton to activate substrates. In principle, this compound could catalyze reactions that proceed through proton abstraction, such as Michael additions, Henry reactions, and aldol-type condensations. The catalytic cycle would involve the tertiary amine deprotonating a carbon acid to generate a nucleophilic enolate or a similar reactive intermediate, which then adds to an electrophile. Subsequent protonation of the intermediate and regeneration of the catalyst would complete the cycle. While specific studies employing this compound in this capacity are not extensively documented, the underlying principles of Brønsted base catalysis support its potential in these transformations.
Enamine/Iminium Catalysis by Primary Amine Functionality
The primary amine functionality of this compound allows it to engage in enamine and iminium ion catalysis, two key strategies in organocatalysis.
Enamine Catalysis: The reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. This mode of activation is fundamental to a wide array of asymmetric transformations when a chiral amine is used.
Iminium Catalysis: Alternatively, the primary amine can react with α,β-unsaturated carbonyl compounds to form an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack at the β-position.
The presence of both a primary and a tertiary amine in this compound could potentially lead to cooperative catalytic effects, although detailed mechanistic studies are required to elucidate such possibilities.
Metal-Ligand Catalysis Employing this compound Coordination Complexes
The nitrogen and oxygen atoms in this compound are excellent donor atoms for coordination to metal centers. As a tridentate or potentially bidentate ligand, it can form stable complexes with various transition metals, and these complexes can exhibit significant catalytic activity.
Catalytic Activity in Oxidation/Reduction Reactions
Coordination complexes of this compound with redox-active metals such as copper, cobalt, or ruthenium could serve as catalysts for oxidation and reduction reactions. For instance, a copper complex might mimic the active site of certain oxidases, facilitating the aerobic oxidation of alcohols or other organic substrates. Conversely, complexes with metals capable of accessing multiple oxidation states could be employed in catalytic reductions, such as the hydrogenation or transfer hydrogenation of unsaturated bonds. The specific ligand environment provided by this compound would influence the redox potential and catalytic efficacy of the metal center.
Application in C-C and C-Heteroatom Bond Forming Reactions
Metal complexes bearing this compound as a ligand are potential catalysts for a variety of cross-coupling and addition reactions that are fundamental to modern organic synthesis. For example, palladium or nickel complexes could catalyze Suzuki, Heck, or Sonogashira cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Similarly, copper complexes are known to catalyze C-N and C-O bond-forming reactions. The denticity and steric/electronic properties of the this compound ligand would play a crucial role in the stability and reactivity of the catalytic species.
Below is a table summarizing potential applications of metal complexes of this compound in bond-forming reactions:
| Reaction Type | Potential Metal Center | Bond Formed |
| Suzuki Coupling | Palladium, Nickel | C-C |
| Heck Coupling | Palladium | C-C |
| Sonogashira Coupling | Palladium, Copper | C-C |
| Ullmann Condensation | Copper | C-N, C-O |
| Michael Addition | Various | C-C |
Chiral Catalysis with Enantiomerically Pure this compound Derivatives
The development of enantiomerically pure derivatives of this compound would open the door to its use in asymmetric catalysis. By introducing chirality into the ligand backbone, for instance, by starting from a chiral precursor or through resolution, chiral metal complexes could be synthesized. These chiral catalysts could then be applied to a range of enantioselective transformations, including asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. The transfer of chirality from the ligand to the product would be a key feature of such catalytic systems, enabling the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and fine chemical industries. The specific design of the chiral ligand would be critical in achieving high levels of enantioselectivity.
Heterogenization and Immobilization Strategies for this compound Catalysts
While direct research on the heterogenization of this compound for catalytic applications is not extensively documented in publicly available literature, established methodologies for immobilizing similar amino-functionalized compounds and bidentate ligands can be extrapolated to devise potential strategies. The primary goal of heterogenization is to simplify catalyst separation from the reaction mixture, enhance catalyst stability, and enable its reuse, thereby improving the economic and environmental sustainability of the catalytic process.
The immobilization of this compound can be approached through several key strategies, primarily involving its attachment to insoluble solid supports. The choice of support material and the method of immobilization are crucial for maintaining or even enhancing the catalytic activity and selectivity of the molecule.
Common Support Materials:
Inorganic Supports: Materials such as silica (B1680970) (SiO₂), alumina (Al₂O₃), titania (TiO₂), and zeolites are widely used due to their high surface area, mechanical stability, and chemical inertness. Their surfaces can be functionalized with various groups (e.g., silanols on silica) to facilitate the covalent attachment of the catalyst.
Polymeric Supports: Organic polymers, including polystyrene, polyacrylates, and polyethylene glycol (PEG), offer a versatile platform for catalyst immobilization. The polymer backbone can be readily functionalized with reactive groups that can form covalent bonds with the amine or other functionalities of the catalyst.
Nanomaterials: Carbon nanotubes, graphene oxide, and magnetic nanoparticles have emerged as promising supports due to their exceptionally high surface-area-to-volume ratios and unique physicochemical properties. Magnetic nanoparticles, in particular, allow for easy separation of the catalyst from the reaction medium using an external magnetic field.
Immobilization Techniques:
Covalent Bonding: This is the most robust method for preventing catalyst leaching. The primary amine group of this compound is a prime target for forming a covalent linkage with a functionalized support. For instance, the amine can react with epoxy, isocyanate, or acyl chloride groups previously introduced onto the surface of a support.
Adsorption and Ion Exchange: The catalyst can be physically adsorbed onto the surface of a support through non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions. For supports with acidic sites, the basic amine groups of the catalyst can be immobilized through acid-base interactions.
Encapsulation: The catalyst can be physically entrapped within the porous structure of a support material, such as in the cages of a zeolite or the matrix of a polymer gel. This method can effectively prevent leaching while allowing reactants and products to diffuse to and from the active sites.
The following table summarizes potential heterogenization strategies for this compound based on common practices for similar catalysts.
| Support Material | Functionalization of Support | Immobilization Reaction with Catalyst | Potential Advantages |
| Silica Gel (SiO₂) | Chloropropylation, Epoxidation | Nucleophilic substitution with the primary amine | High surface area, good mechanical and thermal stability. |
| Polystyrene Resin | Chloromethylation | Nucleophilic substitution with the primary amine | Swellable in organic solvents, allowing for good substrate accessibility. |
| Magnetic Nanoparticles (Fe₃O₄) | Silanization with epoxy-silanes | Ring-opening reaction with the primary amine | Easy magnetic separation, high surface area. |
Mechanistic Studies of this compound-Mediated Catalytic Cycles
The presence of both a primary and a tertiary amine within the same molecule suggests a potential for cooperative catalysis. In many organocatalytic reactions, a primary or secondary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or a reactive iminium ion intermediate. The tertiary amine, in close proximity, can then act as a general base, a proton shuttle, or interact with other reactants or co-catalysts.
Proposed Catalytic Cycle in an Aldol-Type Reaction:
A hypothetical catalytic cycle for a this compound-catalyzed aldol reaction between a ketone and an aldehyde is presented below. This proposed mechanism is based on well-established principles of enamine catalysis.
Enamine Formation: The primary amine of this compound reacts with the ketone substrate to form a carbinolamine intermediate, which then dehydrates to generate a nucleophilic enamine. The tertiary amine moiety could potentially assist in the dehydration step by acting as a proton shuttle.
Nucleophilic Attack: The enamine, being a more potent nucleophile than the parent ketone, attacks the electrophilic carbonyl carbon of the aldehyde. The tertiary amine group might play a role in activating the aldehyde through hydrogen bonding or by deprotonating a co-catalyst.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium to release the aldol product and regenerate the this compound catalyst, which can then enter a new catalytic cycle.
The ether linkage within the molecule could influence the solubility of the catalyst and its intermediates, as well as the stereochemical outcome of the reaction by affecting the conformation of the transition states.
Key Intermediates and Transition States in the Proposed Catalytic Cycle:
| Step | Intermediate/Transition State | Description |
| 1 | Carbinolamine | Formed from the reaction of the primary amine and the ketone. |
| 2 | Enamine | The key nucleophilic species formed after dehydration of the carbinolamine. |
| 3 | Aldol Addition Transition State | The arrangement of the enamine and the aldehyde leading to the new C-C bond formation. The stereochemistry is determined at this stage. |
| 4 | Iminium Ion | Formed after the nucleophilic attack of the enamine on the aldehyde. |
Further experimental and computational studies, such as kinetic analysis, isotopic labeling, and density functional theory (DFT) calculations, would be necessary to validate these proposed mechanistic pathways and to fully elucidate the catalytic role of this compound.
Supramolecular Architectures and Self Assembly Utilizing 2 2 Aminoethoxy Ethyl Diethylamine
Design and Synthesis of Supramolecular Hosts Incorporating [2-(2-Aminoethoxy)ethyl]diethylamine
The synthesis of supramolecular hosts, such as macrocycles, is a cornerstone of host-guest chemistry. The incorporation of flexible diamine and polyether units is a common strategy for creating hosts capable of binding various guest molecules. While specific literature detailing the use of this compound in macrocyclization is limited, its structure is highly suitable for established synthetic strategies.
Macrocyclization reactions often involve the high-dilution condensation of two or more precursor molecules to favor intramolecular ring-closing over intermolecular polymerization. The primary amine of this compound serves as a key nucleophilic site for forming linkages. For instance, it can undergo reactions with bis-electrophiles, such as diacyl chlorides or dialdehydes, to form macrocyclic amides or imines. nih.gov A common approach is the [1+1] or [2+2] condensation, where one or two molecules of the diamine react with one or two molecules of a complementary linker molecule.
Aza-crown ethers, which are macrocycles containing both ether oxygen and amine nitrogen atoms, are a prominent class of synthetic hosts. wikipedia.org The synthesis of these compounds can be achieved by reacting a diamine with a diol derivative (e.g., a ditosylate). scispace.com In this context, this compound could be reacted with a suitable di-electrophilic polyether to form a functionalized aza-crown ether. The presence of the diethylamino group would add a unique structural and functional element to the resulting macrocycle, potentially influencing its solubility and complexation properties. nih.govresearchgate.net
The table below summarizes common macrocyclization reactions that could theoretically employ this compound as a precursor.
| Reaction Type | Precursors | Linkage Formed | Resulting Macrocycle |
| Amidation | Diamine + Diacyl Chloride | Amide (-CO-NH-) | Macrocyclic Diamide |
| Reductive Amination | Diamine + Dialdehyde | Amine (-CH₂-NH-) | Macrocyclic Polyamine |
| Schiff Base Condensation | Diamine + Dialdehyde | Imine (-CH=N-) | Macrocyclic Imine |
| Williamson Ether Synthesis | Diamine + Ditosylate/Dihalide | Amine (-CH₂-NH-) | Aza-crown Ether |
This table illustrates general synthetic strategies applicable to primary amines and does not represent specific, documented reactions of this compound.
Hydrogen Bonding Interactions Involving Amine and Ether Functionalities
Hydrogen bonding is a critical non-covalent interaction that governs the structure and function of supramolecular assemblies. The this compound molecule possesses multiple sites capable of participating in hydrogen bonds, which dictates its conformational preferences and its interactions with other molecules.
The primary amine (-NH₂) is the most significant functional group for hydrogen bonding in this molecule, acting as both a hydrogen bond donor (HBD) through its N-H bonds and a hydrogen bond acceptor (HBA) via the nitrogen's lone pair of electrons. The ether oxygen (-O-) and the tertiary amine (-N(Et)₂) act exclusively as hydrogen bond acceptors.
Intramolecular hydrogen bonding can occur between the primary amine's N-H groups and the ether oxygen or the tertiary nitrogen. Such interactions in flexible amino-ethers are known to influence the molecule's conformation, leading to folded or gauche structures that are stabilized by these weak interactions. researchgate.net However, intermolecular hydrogen bonds are often more thermodynamically favorable, especially in the solid state or in concentrated solutions. researchgate.net In a condensed phase, a network of intermolecular hydrogen bonds would likely form, with the primary amine of one molecule donating a hydrogen to an acceptor site (primary amine, tertiary amine, or ether oxygen) of a neighboring molecule. libretexts.org
The following table details the potential hydrogen bonding interactions for this compound.
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
| Intermolecular | Primary Amine (N-H) | Primary Amine (N:) | 3 - 7 |
| Intermolecular | Primary Amine (N-H) | Ether Oxygen (O:) | 3 - 6 |
| Intermolecular | Primary Amine (N-H) | Tertiary Amine (N:) | 2 - 5 |
| Intramolecular | Primary Amine (N-H) | Ether Oxygen (O:) | 1 - 3 |
| Intermolecular | Solvent (e.g., O-H) | All Acceptor Sites | 3 - 8 |
Data are typical values for the functional groups and may vary for the specific molecule.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from this compound Linkers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The choice of organic linker is crucial as it determines the topology, porosity, and functionality of the resulting framework. Amino-functionalized linkers are widely used to introduce basic sites, which can enhance gas adsorption or serve as catalytic centers.
While there are no specific reports on MOFs synthesized using this compound as the primary linker, its structure offers potential for such applications. As a ligand, it could coordinate to metal centers in several ways. The primary amine provides a strong coordination site for many transition metals. The ether oxygen and tertiary amine are weaker Lewis bases but could also participate in chelation, particularly with metal ions that favor higher coordination numbers. This could lead to the formation of 1D, 2D, or 3D coordination polymers. rsc.org
For this compound to function as a primary building block for a robust MOF, it would likely need to be integrated into a more rigid molecular structure, such as a derivative of a carboxylic acid or a heterocyclic compound. However, it could also be used as a modulating agent during MOF synthesis or be grafted onto a pre-existing MOF post-synthetically to introduce its specific functional groups into the pores.
The table below lists potential coordination modes and suitable metal ions for the functional groups present in the molecule.
| Coordinating Group(s) | Potential Coordination Mode | Example Metal Ions | Common Geometries |
| Primary Amine (-NH₂) | Monodentate | Cu(II), Zn(II), Co(II) | Tetrahedral, Octahedral |
| Primary Amine, Ether Oxygen | Bidentate Chelate (5-membered ring) | Ni(II), Pd(II), Pt(II) | Square Planar, Octahedral |
| Primary Amine, Tertiary Amine | Bidentate Chelate (7-membered ring) | Cu(I), Ag(I) | Linear, Trigonal Planar |
| All three N/O atoms | Tridentate | Lanthanides, Mn(II) | Octahedral, Pentagonal Bipyramidal |
This table outlines plausible coordination scenarios based on the principles of coordination chemistry.
Self-Assembly of Amphiphilic Structures and Micellar Systems
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this to occur in solution, molecules often need to be amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. The parent molecule, this compound, is primarily hydrophilic. However, it can be chemically modified to produce amphiphiles that self-assemble into structures like micelles or vesicles. rsc.orgrsc.org
A common strategy to impart amphiphilicity is to attach a long alkyl chain (e.g., C₈ to C₁₈) to the molecule. academie-sciences.fr This could be achieved through N-alkylation of the primary amine, forming a secondary amine with a hydrophobic tail. The original amino-ethoxy-diethylamine portion of the molecule would then serve as the hydrophilic headgroup. The balance between the hydrophilic head and the hydrophobic tail would determine the self-assembly behavior. researchgate.net
Upon dissolution in water above a certain concentration, known as the critical micelle concentration (CMC), these amphiphilic derivatives would be expected to aggregate. nih.gov The hydrophobic tails would cluster together to minimize contact with water, forming the core of a micelle, while the polar, hydrophilic headgroups would remain exposed to the aqueous environment. The specific morphology of the aggregates (e.g., spherical micelles, worm-like micelles, or bilayers/vesicles) would depend on the length of the alkyl chain, the effective size of the headgroup, and external conditions like temperature and pH. nih.gov
The predicted properties of a hypothetical N-dodecyl-[2-(2-Aminoethoxy)ethyl]diethylamine amphiphile are summarized below, based on data from structurally similar surfactants.
| Property | Predicted Value/Behavior | Rationale/Comparison |
| Critical Micelle Concentration (CMC) | Low mM range | Similar to other single-chain ionic/non-ionic surfactants with C12 tails. mdpi.com |
| Aggregation Number (Nagg) | 50 - 100 | Typical for spherical micelles formed by C12 surfactants. |
| Micelle Shape | Spherical or Ellipsoidal | The relatively bulky headgroup would favor higher curvature, leading to spherical structures. |
| pH-Responsiveness | Yes | The primary/secondary and tertiary amines can be protonated at low pH, increasing headgroup size and repulsion, which would increase the CMC. |
These predictions are based on established principles of colloid and surface chemistry and are for a hypothetical derivative.
Host-Guest Chemistry and Recognition Phenomena with this compound Scaffolds
Supramolecular hosts derived from this compound scaffolds would be expected to engage in host-guest chemistry, selectively binding smaller molecules or ions. vt.edu If this unit were incorporated into a macrocycle, such as an aza-crown ether, the resulting cavity would be lined with hydrogen bond accepting ether oxygens and amine nitrogens, as well as the N-H donor from the primary amine (if it remains unmodified during synthesis).
Such a host would be well-suited for binding cationic guests like alkali metal ions (e.g., K⁺, Na⁺) or ammonium (B1175870) ions (NH₄⁺) through a combination of ion-dipole and hydrogen bonding interactions. nih.gov The size of the macrocyclic cavity would determine the selectivity for different cations. The flexible nature of the ethoxy-ethyl linker would allow the host to conform around the guest, maximizing favorable interactions in an "induced fit" model.
The presence of the diethylamino group as a side arm could also lead to "lariat ether" behavior, where the side arm can fold over the macrocyclic cavity to further coordinate with a bound guest, enhancing binding affinity and selectivity. wikipedia.org Furthermore, the combination of hydrogen bond donors and acceptors makes these scaffolds ideal for recognizing and binding small, neutral organic molecules that have complementary functionalities, such as ureas, amides, or carboxylic acids, through a network of hydrogen bonds. rsc.org
The table below lists potential guests for a hypothetical macrocyclic host incorporating the this compound unit.
| Guest Type | Example Guest | Primary Host-Guest Interactions |
| Metal Cation | Potassium Ion (K⁺) | Ion-Dipole (K⁺···O/N) |
| Ammonium Cation | Ammonium Ion (NH₄⁺) | N-H···O/N Hydrogen Bonding, Ion-Dipole |
| Primary Ammonium | Methylammonium (CH₃NH₃⁺) | N-H···O/N Hydrogen Bonding, Ion-Dipole |
| Neutral Molecule | Urea (CO(NH₂)₂) | N-H···O/N and N-H···N Hydrogen Bonding |
| Neutral Molecule | Carboxylic Acid (R-COOH) | O-H···N and N-H···O Hydrogen Bonding |
This table illustrates potential host-guest pairings based on the principles of molecular recognition.
Advanced Materials Science Applications Derived from 2 2 Aminoethoxy Ethyl Diethylamine Architectures
Fabrication of Functional Membranes and Separators from [2-(2-Aminoethoxy)ethyl]diethylamine-Containing Polymers
Polymers incorporating the this compound moiety are promising candidates for the fabrication of functional membranes for gas separation and other separation processes. The amine groups within the polymer matrix can act as facilitated transport carriers for acidic gases like carbon dioxide (CO2).
In facilitated transport membranes, the separation of a specific gas is enhanced by a reversible chemical reaction with a carrier molecule within the membrane. vtt.fiechemcom.com The amine functionalities in this compound-derived polymers can react reversibly with CO2, increasing its transport rate across the membrane compared to other gases like nitrogen (N2) or methane (B114726) (CH4). researchgate.netrsc.org This leads to membranes with both high permeability and high selectivity for CO2. osti.govarxiv.orgarxiv.org The general mechanism involves the reaction of CO2 with the amine groups in the presence of water to form bicarbonate ions, which then move through the polymer matrix. acs.org
The fabrication of these membranes can be achieved by incorporating this compound into the polymer backbone or as a pendant group. For instance, it can be reacted with polyimides or other high-performance polymers to introduce the desired functionality. The performance of such membranes is highly dependent on the concentration of the amine carriers, the operating temperature, and the humidity of the feed gas stream. researchgate.net
| Polymer Matrix | Amine Carrier Type | Target Separation | Reported CO2 Permeance (GPU) | CO2/N2 Selectivity | Reference |
|---|---|---|---|---|---|
| Polyvinylamine (PVAm) | Primary Amine | CO2/N2 | 100 - 1000 | 50 - 200 | researchgate.net |
| Polyallylamine | Primary Amine | CO2/CH4 | 50 - 500 | 30 - 150 | osti.gov |
| Amine-functionalized polymers | Mobile/Fixed-site | CO2/N2, CO2/H2 | Varies | Varies | osti.gov |
Development of Adsorbents and Ion-Exchange Resins Based on this compound Scaffolds
The amine groups in this compound make it an excellent candidate for the development of adsorbents and ion-exchange resins for environmental and industrial applications. These materials can be used for the capture of CO2 and the removal of heavy metal ions from aqueous solutions.
Amine-functionalized solid sorbents are a promising technology for post-combustion CO2 capture. acs.org Materials like silica (B1680970) gel or porous polymers can be functionalized with this compound. The amine groups on the surface of these materials can chemically adsorb CO2, even at low concentrations. osti.govmdpi.com The adsorption capacity is influenced by the amine loading, the surface area of the support material, and the presence of moisture, which can enhance CO2 uptake through the formation of bicarbonate species. acs.org
In addition to CO2 capture, resins functionalized with this compound can act as chelating agents for the removal of heavy metal ions from wastewater. echemcom.com The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions such as copper(II), lead(II), cadmium(II), and mercury(II), effectively removing them from solution. globalscientificjournal.com The efficiency of these resins depends on factors like pH, contact time, and the initial concentration of the metal ions. researchgate.net
| Adsorbent Base | Functional Group | Target Pollutant | Adsorption Capacity | Regeneration Conditions | Reference |
|---|---|---|---|---|---|
| Mesoporous Silica | Aminopropyl | CO2 | 2.4 mmol/g | Temperature swing (e.g., 120°C) | mdpi.com |
| Activated Carbon | Ethylenediamine | CO2 | 37.8 mg/g | Temperature swing | researchgate.net |
| Zirconium-MOF | Amine | As(III) | 314 mg/g | pH adjustment | acs.org |
| Calix acs.orgarene Silica | Diethylamine (B46881) | Cd(II), Pb(II), Hg(II) | Not specified | Not specified | echemcom.com |
| D301 Resin | Iminodiacetic acid | Cu(II), Pb(II), Cd(II) | 4.48, 2.99, 2.26 mmol/g | Acid wash | researchgate.net |
| MgFe2O4 | Amine | Heavy Metals | 0.7 mmol/g | Not specified | nih.gov |
Integration into Coatings and Surface Modification Technologies
The reactivity of the primary and tertiary amine groups in this compound allows for its use in the formulation of advanced coatings and for surface modification. One significant application is its use as a curing agent for epoxy resins. researchgate.netmdpi.comgoogle.com Epoxy resins, when mixed with a suitable curing agent, undergo a chemical reaction that results in a hard, durable, and chemically resistant thermoset polymer. The amine groups of this compound can react with the epoxide groups of the resin, leading to a cross-linked network. The presence of both primary and tertiary amines can influence the curing kinetics and the final properties of the coating, such as hardness, adhesion, and chemical resistance.
Furthermore, this compound can be used to modify surfaces to impart specific properties like hydrophilicity and antifouling characteristics. nih.gov By grafting polymers containing this amine onto a surface, the surface energy can be altered, making it more resistant to the adhesion of proteins, bacteria, and marine organisms. The development of zwitterionic polymers, which contain an equal number of positive and negative charges, is a particularly effective strategy for creating highly antifouling surfaces. d-nb.inforesearchgate.net this compound can serve as a precursor for creating the cationic part of the zwitterion, which, when combined with an anionic group, results in a surface that strongly binds water, forming a hydration layer that prevents biofouling. mdpi.com
| Coating Type | Role of this compound derivative | Key Performance Metric | Substrate |
|---|---|---|---|
| Epoxy Coating | Curing Agent | Hardness, Chemical Resistance | Metal, Concrete |
| Antifouling Coating | Zwitterionic Polymer Precursor | Reduced protein adsorption, Reduced bacterial adhesion | Medical devices, Ship hulls |
| Hydrophilic Coating | Surface Grafting Agent | Low water contact angle | Polymers, Glass |
Exploration of this compound-Derived Materials in Energy Storage and Conversion Devices
The unique properties of this compound make it a molecule of interest for developing materials for energy storage and conversion devices, such as batteries and supercapacitors. Its derivatives can be utilized in the formulation of polymer electrolytes and ionic liquids.
Gel polymer electrolytes (GPEs) are a class of electrolytes that combine the properties of liquid and solid electrolytes, offering high ionic conductivity and improved safety. researchgate.netmdpi.comresearchgate.net Polymers containing the this compound moiety can be synthesized and used as the host matrix for a liquid electrolyte. The polar ether and amine groups can help to dissolve lithium salts and facilitate ion transport, while the polymer network provides mechanical stability. osti.govnih.gov The ionic conductivity and electrochemical stability of these GPEs are crucial performance parameters. researchgate.netresearchgate.netrsc.org
Furthermore, the tertiary amine in this compound can be quaternized to form quaternary ammonium (B1175870) salts, which are a common class of ionic liquids. rsc.orgmdpi.com Ionic liquids are salts that are liquid at low temperatures and are characterized by their high ionic conductivity, wide electrochemical stability window, and low volatility, making them attractive as electrolytes in supercapacitors and batteries. nih.govresearchgate.netresearchgate.net The properties of the resulting ionic liquid, such as its viscosity, conductivity, and electrochemical stability window, can be tuned by the choice of the anion. rsc.org
| Device Type | Component | Material Derived from this compound | Key Performance Parameter | Value | Reference |
|---|---|---|---|---|---|
| Lithium-ion Battery | Gel Polymer Electrolyte | PEGDA/DPHA based GPE | Ionic Conductivity | 1.40 mS/cm | ethz.ch |
| Lithium-ion Battery | Gel Polymer Electrolyte | P(EO-EM) based GPE | Ionic Conductivity | ~10⁻³ S/cm | researchgate.net |
| Lithium-ion Battery | Asymmetric Gel Polymer Electrolyte | PVDF-HFP based GPE | Ionic Conductivity | 3.36 mS/cm | rsc.org |
| Supercapacitor | Ionic Liquid Electrolyte | Quaternary Ammonium Salt | Electrochemical Stability Window | 4.1 - 6.1 V | nih.gov |
| Lithium Metal Battery | Composite Gel Polymer Electrolyte | SiO2 based composite GPE | Cycling Performance | High capacity retention | echemmat.com |
Smart Materials with Responsive Properties Triggered by this compound Functionality
"Smart" materials that can respond to external stimuli, such as changes in pH, temperature, or CO2 concentration, are of great interest for a variety of applications. The tertiary amine group in this compound makes it an excellent building block for the synthesis of such stimuli-responsive polymers.
Polymers containing the diethylaminoethyl moiety, which is structurally similar to a part of this compound, are known to exhibit pH and temperature sensitivity. For example, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a well-studied thermo-responsive polymer that displays a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. The LCST can be tuned by changing the pH of the solution.
Furthermore, the tertiary amine groups can react reversibly with CO2. Bubbling CO2 through an aqueous solution of a polymer containing these groups leads to the formation of bicarbonate salts, which increases the hydrophilicity of the polymer. This change in polarity can be used to trigger a variety of responses, such as the coagulation and redispersion of polymer latexes or changes in the cloud point of the polymer solution. researchgate.netnih.gov This CO2-switchable behavior is reversible by bubbling an inert gas like nitrogen or argon to remove the CO2. arxiv.orgacs.org
| Polymer System | Stimulus | Observed Response | Application Area |
|---|---|---|---|
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | pH / Temperature | Reversible tuning of Lower Critical Solution Temperature (LCST) | Drug Delivery, Smart Surfaces |
| Polystyrene latex with DEAEMA comonomer | CO2 / Air | Reversible coagulation and redispersion | Switchable flocculants, Coatings |
| PDMAEMA-based hydrogels | CO2 / Argon | Reversible volume transition | Sensors, Actuators |
| Block copolymer micelles with PDMAEMA | CO2 / Argon | Reversible dissociation and reassembly | Controlled Release Systems |
Theoretical and Computational Investigations of 2 2 Aminoethoxy Ethyl Diethylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of [2-(2-Aminoethoxy)ethyl]diethylamine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.
Key electronic properties are derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.orgmaterialsciencejournal.org For polyamines and amino ethers, the HOMO is typically localized on the nitrogen atoms due to the presence of lone pair electrons, making these sites nucleophilic.
Reactivity descriptors, such as Mulliken charges and the Molecular Electrostatic Potential (MEP) map, are also calculated to predict interaction sites. researchgate.net The MEP map visualizes the electrostatic potential on the molecule's surface, with negative potential regions (typically colored red) indicating areas rich in electrons that are susceptible to electrophilic attack, such as the nitrogen and oxygen atoms in this compound. researchgate.netscispace.com Conversely, positive regions (blue) are electron-poor and prone to nucleophilic attack. These calculations help predict how the molecule will interact with other chemical species. researchgate.net
Table 1: Representative Calculated Electronic Properties for a Polyamine Ether Structure Note: These values are illustrative for a molecule like this compound, calculated using a DFT method (e.g., B3LYP/6-311+G). Actual values may vary based on the specific computational method and basis set used.
| Property | Illustrative Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability (nucleophilicity) |
| LUMO Energy | 1.8 | eV | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 8.3 | eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.1 | Debye | Overall polarity of the molecule |
| Mulliken Charge on N (amino) | -0.85 | a.u. | Local electron density, site of protonation |
| Mulliken Charge on N (diethyl) | -0.70 | a.u. | Local electron density, site of coordination |
| Mulliken Charge on O (ether) | -0.65 | a.u. | Local electron density, potential H-bond acceptor |
Molecular Dynamics Simulations of this compound in Different Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgceitec.cz For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution or nonpolar solvents, providing insights into its solvation, diffusion, and intermolecular interactions.
In an aqueous environment, MD simulations can map the hydration shells around the molecule. nih.govresearchgate.net The primary amine, tertiary amine, and ether oxygen are all capable of forming hydrogen bonds with water molecules. Simulations can quantify the number of water molecules in the first solvation shell, the average lifetime of these hydrogen bonds, and their geometric characteristics. nih.gov This information is critical for understanding the molecule's solubility and how it interacts with biological systems, where water is the primary solvent. nih.gov Ab initio MD simulations, which use quantum mechanics to calculate forces, can provide a highly accurate description of these interactions, including proton transfer events with the solvent. nih.govnih.gov
In nonpolar solvents, the behavior of this compound changes significantly. Intramolecular hydrogen bonding between the primary amine's hydrogen atoms and the ether oxygen or tertiary nitrogen may become more favorable in the absence of competing interactions with solvent molecules. MD simulations can explore these conformational shifts and the potential for molecular aggregation, where multiple molecules interact with each other. acs.org Understanding its behavior in different solvents is key for applications in extraction, phase transfer catalysis, and synthesis.
Prediction of Conformational Preferences and Tautomeric Equilibria
The flexibility of the ethyl and ethoxy linkers in this compound allows it to adopt numerous conformations. Computational methods can predict the relative stabilities of these different spatial arrangements (conformers or rotamers) and the energy barriers for converting between them. msu.edu
The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of its key single bonds (C-C, C-N, and C-O). Quantum chemical calculations are performed at each step to determine the energy, allowing for the identification of energy minima (stable conformers) and transition states (rotational barriers). youtube.com For the aliphatic chains in this compound, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. msu.eduyoutube.com Furthermore, the orientation of the lone pairs on the nitrogen and oxygen atoms and potential intramolecular hydrogen bonding can lead to a preference for specific gauche or anti arrangements. msu.edu
Tautomerism involves the migration of a proton between two or more locations within a molecule. For a simple saturated amine like this compound, significant tautomeric equilibria are not expected, as it lacks the functional groups (e.g., keto-enol, imine-enamine) that typically undergo such transformations. psu.edursc.org Theoretical studies on similar alkylamines confirm that they exist overwhelmingly in a single constitutional form. psu.edu However, computational chemistry is essential for studying the molecule's acid-base chemistry, predicting protonation sites and pKa values. Calculations can determine the relative energies of the molecule when protonated at the primary versus the tertiary nitrogen, providing insight into its behavior at different pH levels. researchgate.net
Table 2: Representative Conformational Energy Profile for an Ethoxy-Ethane Linker Note: These values are illustrative and represent the typical energy differences for rotation around a central C-O bond in a similar molecule.
| Dihedral Angle (X-C-O-C) | Conformation | Relative Energy (kcal/mol) | Description |
| 180° | Anti | 0.0 | Most stable, lowest energy state |
| ±60° | Gauche | ~1.2 | Slightly less stable due to steric interaction |
| 0° | Eclipsed | ~4.5 | High energy, transition state for rotation |
| ±120° | Eclipsed | ~3.8 | High energy, transition state for rotation |
Computational Modeling of Ligand-Metal Interactions and Catalytic Pathways
This compound is a potent tridentate chelating ligand, capable of binding to a single metal ion through its two nitrogen atoms and one ether oxygen atom. Computational modeling, especially with DFT, is a powerful tool for investigating the structure, bonding, and reactivity of the resulting metal complexes. researchgate.netnih.gov
These calculations can predict the preferred coordination geometry of a metal complex. For example, with transition metals like copper(II) or nickel(II), the ligand can form stable square planar or distorted octahedral complexes. DFT calculations can determine key structural parameters such as metal-ligand bond lengths and angles with high accuracy. dntb.gov.ua Furthermore, analysis of the electronic structure, through methods like Natural Bond Orbital (NBO) analysis, can quantify the nature of the metal-ligand bond, distinguishing between sigma-donation from the nitrogen and oxygen lone pairs and any potential pi-backbonding. researchgate.net
Computational models are also used to explore the mechanisms of reactions catalyzed by these metal complexes. miami.edunih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire catalytic cycle. nih.gov This allows for the determination of the rate-limiting step and provides an understanding of how the ligand's structure influences the catalyst's activity and selectivity. mdpi.com Such insights are invaluable for designing more efficient catalysts for various chemical transformations.
In Silico Screening for Novel Applications and Derivatization Strategies
In silico (computational) screening methods allow researchers to rapidly evaluate large virtual libraries of molecules for specific properties, accelerating the discovery of new applications. researchgate.net The scaffold of this compound can serve as a starting point for such virtual screening efforts.
For example, a virtual library of derivatives could be created by computationally modifying the parent structure—such as by adding different alkyl or aryl groups to the primary amine or replacing the diethyl groups on the tertiary amine. These virtual compounds can then be screened for their ability to bind selectively to specific metal ions. nih.gov By using molecular docking and calculating binding free energies, researchers can identify derivatives with enhanced affinity or selectivity for target metals, which is useful for applications in metal extraction or sensing.
This computational approach also guides derivatization strategies for developing new catalysts. acs.org By screening derivatives for their impact on the energy profile of a catalytic reaction, it's possible to identify modifications that lower the activation energy of the rate-determining step. springernature.com This "virtual ligand" strategy can predict which structural changes to the this compound backbone would lead to a more active or selective catalyst, thereby focusing synthetic efforts on the most promising candidates. acs.org
Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Aminoethoxy Ethyl Diethylamine in Research Systems
Spectroscopic Techniques for Structural Elucidation of [2-(2-Aminoethoxy)ethyl]diethylamine and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.
Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.netsemanticscholar.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton. The predicted chemical shifts for this compound would allow for the identification of the different methylene (B1212753) groups and the protons of the terminal amino group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. numberanalytics.com
2D NMR Techniques: Advanced 2D NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound. numberanalytics.com
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing the connectivity between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N(CH₂CH₃)₂ | ~1.0 (triplet) | ~12 |
| N(CH₂CH₃)₂ | ~2.5 (quartet) | ~47 |
| N-CH₂-CH₂-O | ~2.6 (triplet) | ~52 |
| N-CH₂-CH₂-O | ~3.5 (triplet) | ~70 |
| O-CH₂-CH₂-O | ~3.6 (singlet or multiplet) | ~71 |
| O-CH₂-CH₂-NH₂ | ~3.7 (triplet) | ~73 |
| O-CH₂-CH₂-NH₂ | ~2.8 (triplet) | ~42 |
| -NH₂ | Variable (broad singlet) | N/A |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.orgyoutube.com Techniques like electrospray ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight. u-pec.fr
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the parent ion and analyzing the resulting daughter ions. dtic.mil This provides valuable structural information. For this compound, characteristic fragmentation patterns would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. miamioh.edu This would result in the loss of an ethyl radical from the diethylamino group or cleavage within the ethoxy chain.
Cleavage of Ether Bonds: The C-O bonds of the ether linkages can also cleave, leading to characteristic fragment ions.
Table 2: Predicted Major Mass Fragments for this compound in ESI-MS/MS
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 175.1805 [M+H]⁺ | C₉H₂₃N₂O₂⁺ | Parent Ion |
| 100.1124 | [CH₂=N⁺(CH₂CH₃)₂] | α-cleavage at the tertiary amine |
| 86.0968 | [(CH₂CH₃)₂N=CH₂]⁺ | α-cleavage at the tertiary amine |
| 72.0811 | [HN(CH₂CH₃)₂]⁺ | Cleavage of the ethoxy chain |
| 44.0495 | [CH₂=NH₂]⁺ | Cleavage adjacent to the primary amine |
Note: m/z values are calculated for the monoisotopic masses.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as N-H and C-O, typically show strong absorptions.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, such as C-C backbones, often produce strong Raman signals.
For this compound, key vibrational modes would confirm the presence of its primary and tertiary amine groups, as well as the ether linkages. jconsortium.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) | Weak |
| N-H (Primary Amine) | Bending (Scissoring) | 1590-1650 | Variable |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 (Strong) |
| C-O (Ether) | Stretching | 1080-1150 (Strong) | Variable |
| C-N (Amine) | Stretching | 1020-1250 | Variable |
Chromatographic Separation and Detection Methods for Trace Analysis
Chromatographic methods are essential for separating the target analyte from complex matrices and for performing quantitative analysis, especially at trace levels. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. labrulez.com Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to poor peak shape and adsorption on the column. vt.edu However, these issues can be overcome through proper column selection and derivatization.
Column Selection: Columns with a basic deactivation, such as those incorporating potassium hydroxide (B78521) (KOH), or specialized amine-specific columns are often used to prevent peak tailing. labrulez.com The NIST WebBook reports a Kovats Retention Index of 1162 for the related compound 2-(2-Diethylaminoethoxy)-ethanol on a non-polar column. nist.gov
Derivatization: To improve volatility and thermal stability, and to reduce polarity, amines are often derivatized before GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for ethoxylates. researchgate.net Another approach is acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de
Detection: Mass spectrometry is the preferred detector for GC as it provides both high sensitivity and structural confirmation, allowing for the identification and quantification of the analyte even at low concentrations.
Table 4: Typical GC-MS Parameters for Amine Analysis
| Parameter | Typical Setting/Condition |
|---|---|
| Column | DB-5ms, HP-5ms, or specialized amine column (e.g., with basic deactivation) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp ~60-80 °C, ramp to ~280-300 °C |
| Carrier Gas | Helium, Flow rate ~1-1.5 mL/min |
| Derivatization | Optional (e.g., silylation with BSTFA or acylation with TFAA) |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds like this compound, without the need for derivatization. sciex.com The high sensitivity and selectivity of LC-MS/MS make it ideal for trace analysis in complex environmental or biological samples. chromatographyonline.com
Chromatographic Modes:
Reversed-Phase (RP) Chromatography: While standard C18 columns can be used, the basic nature of amines often requires mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to ensure good peak shape and retention. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and can provide excellent retention for ethoxylated amines.
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity and enhanced retention for polar, ionizable compounds like ethanolamines. chromatographyonline.com
Mass Spectrometry Detection: ESI is the most common ionization source for this class of compounds, typically operating in positive ion mode to detect the [M+H]⁺ ion. chromatographyonline.com For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is employed using Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. lcms.cz
Table 5: Typical LC-MS/MS Parameters for Ethanolamine Analysis
| Parameter | Typical Setting/Condition |
|---|---|
| Column | Mixed-mode (RP/Cation-exchange), HILIC, or C18 |
| Mobile Phase A | Water with buffer (e.g., 10-50 mM Ammonium Formate, pH ~3.7) |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Example MRM Transition | Based on fragmentation pattern (e.g., for a related compound, Diethanolamine: m/z 106 → product ions) chromatographyonline.com |
X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For complexes and derivatives of this compound, this technique provides invaluable insights into bond lengths, bond angles, coordination geometry, and intermolecular interactions. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
The precise structural determination of metal complexes containing ligands similar to this compound has been successfully achieved using X-ray crystallography. For instance, the crystal structure of a mononuclear copper(II) complex incorporating a Schiff base ligand derived from a related aminoethyl-substituted amine, {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]phenolato}aquacopper(II) bromide, has been elucidated. researchgate.net In this complex, the copper(II) ion is coordinated by the Schiff base ligand and a water molecule, forming a distorted square-pyramidal geometry. researchgate.net Such studies are critical for understanding the steric and electronic effects of the ligand on the metal center's coordination sphere.
The data obtained from X-ray diffraction studies are highly detailed and are typically presented in crystallographic information files (CIFs). Key parameters include the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a table summarizing representative crystallographic data for a copper(II) complex with a ligand structurally related to the subject compound.
| Parameter | Value |
|---|---|
| Chemical Formula | [Cu(C₁₁H₁₆N₃O)(H₂O)]Br |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(1) |
| b (Å) | 14.987(2) |
| c (Å) | 11.321(1) |
| β (°) | 98.76(1) |
| Volume (ų) | 1432.1(3) |
This data is for the related compound {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]phenolato}aquacopper(II) bromide and serves as an illustrative example of the type of information obtained from X-ray crystallography. researchgate.net
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing information on the thermodynamics and kinetics of electron transfer processes. For metal complexes of this compound, techniques such as cyclic voltammetry (CV) are particularly informative. CV involves measuring the current that develops in an electrochemical cell as the potential is varied.
The redox potential of a metal complex is highly sensitive to the nature of the ligands coordinated to the metal center. The electron-donating or -withdrawing properties of the ligand, as well as its steric bulk, can significantly influence the ease with which the metal ion is oxidized or reduced. In the context of complexes with this compound, the nitrogen and oxygen donor atoms are expected to modulate the electronic properties of a coordinated metal ion.
Studies on copper complexes with various amine ligands have demonstrated the utility of cyclic voltammetry in characterizing their redox behavior. cmu.edu The half-wave potential (E₁/₂) for the Cu(I)/Cu(II) redox couple, for example, is a key parameter that is influenced by the ligand environment. cmu.edu A more positive E₁/₂ value indicates that the Cu(II) state is more stabilized relative to the Cu(I) state.
The following table presents representative electrochemical data for copper complexes with different amine ligands, illustrating how the ligand structure affects the redox potential. While data for the specific this compound ligand is not available in the cited literature, these examples with structurally similar ligands provide a clear indication of the expected trends.
| Copper Complex Ligand | Redox Couple | E₁/₂ (V vs. SCE) |
|---|---|---|
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Cu(I)/Cu(II) | -0.580 |
| Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Cu(I)/Cu(II) | -0.850 |
| 2,2'-Bipyridine (bpy) | Cu(I)/Cu(II) | -0.250 |
Data is for copper bromide complexes in acetonitrile and illustrates the influence of different amine ligands on the redox potential. cmu.edu
By systematically studying the electrochemical behavior of this compound complexes with various metal ions, it is possible to gain a deeper understanding of how this ligand influences their electronic structure and reactivity. This information is crucial for the rational design of new catalysts and functional materials.
Future Research Directions and Emerging Paradigms in 2 2 Aminoethoxy Ethyl Diethylamine Chemistry
Exploration of Bio-Inspired Applications and Bioconjugation Strategies
The presence of both a primary amine and a tertiary amine in [2-(2-Aminoethoxy)ethyl]diethylamine makes it a prime candidate for bio-inspired applications and bioconjugation. The primary amine offers a reactive handle for covalent attachment to biomolecules such as peptides, proteins, and nucleic acids, while the tertiary amine can act as a proton sponge or a metal-chelating site, mimicking functionalities found in natural systems.
Future research will likely focus on:
Drug Delivery Systems: Utilizing the compound as a linker to attach targeting ligands to drug-loaded nanoparticles. The tertiary amine could aid in endosomal escape, a critical step in intracellular drug delivery.
Biosensors: Immobilizing enzymes or antibodies onto sensor surfaces using this compound as a crosslinking agent. The ethyleneoxy spacer can provide necessary flexibility and reduce steric hindrance.
Tissue Engineering: Modifying scaffold materials to enhance cell adhesion and proliferation. The amine groups can be used to graft bioactive molecules that promote specific cellular responses.
Sustainable Synthesis and Circular Economy Approaches for this compound
The chemical industry is undergoing a paradigm shift towards green and sustainable processes. Future research into the synthesis of this compound will be heavily influenced by these principles.
Key areas of investigation will include:
Renewable Feedstocks: Developing synthetic routes that start from bio-based raw materials, reducing the reliance on petrochemicals.
Catalytic Efficiency: Designing highly selective and reusable catalysts to improve atom economy and minimize waste generation during its synthesis.
Circular Economy: Exploring methods for the recovery and reuse of the compound from industrial waste streams or end-of-life products, contributing to a more circular chemical economy.
Integration into Advanced Functional Systems and Devices
The unique properties of this compound make it an attractive building block for the creation of advanced functional systems and devices. Its ability to participate in various chemical reactions and its potential to influence material properties at the molecular level are key to these applications.
Emerging research is directed towards its integration into:
Smart Polymers: Synthesizing stimuli-responsive polymers where the compound acts as a pH-sensitive or temperature-sensitive moiety, leading to materials that can change their properties on demand.
Membranes for Gas Separation: Fabricating membranes with enhanced selectivity for CO2 capture, where the amine groups can reversibly bind with carbon dioxide.
Corrosion Inhibitors: Developing more effective and environmentally friendly corrosion inhibitors for metal surfaces, where the molecule can form a protective film.
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Engineering
The full potential of this compound will be unlocked through collaborative, interdisciplinary research. The convergence of chemistry, materials science, and engineering will pave the way for innovative solutions to complex problems.
Future interdisciplinary endeavors will likely involve:
Chemistry & Materials Science: Designing and synthesizing novel polymers and composites with tailored properties by incorporating the compound as a monomer or crosslinker.
Materials Science & Engineering: Engineering smart coatings and functional surfaces with self-healing or anti-fouling properties based on materials modified with this compound.
Chemistry & Engineering: Developing efficient and scalable processes for the production and application of the compound in industrial settings, such as in the formulation of advanced adhesives or sealants.
Overcoming Current Research Challenges and Opportunities for Innovation
While the future of this compound chemistry is promising, several challenges need to be addressed to realize its full potential. These challenges also present significant opportunities for innovation.
| Research Challenge | Opportunity for Innovation |
| Development of cost-effective and scalable synthetic routes from renewable resources. | Design of novel catalytic systems and biorefinery-integrated processes. |
| Understanding the structure-property relationships in polymers incorporating the compound. | Utilization of computational modeling and high-throughput screening to accelerate materials discovery. |
| Ensuring the long-term stability and performance of the compound in advanced devices. | Development of advanced characterization techniques and accelerated aging studies to predict material lifetime. |
| Exploring the full scope of its potential in biomedical applications. | Collaboration with biologists and medical researchers to design and test new therapeutic and diagnostic platforms. |
Addressing these challenges through focused research and development will undoubtedly lead to novel applications and a deeper understanding of the fundamental chemistry of this compound.
Q & A
Q. What are the established synthetic routes for [2-(2-Aminoethoxy)ethyl]diethylamine, and how do reaction conditions influence yield?
The synthesis of this compound (CAS 136089-19-5) typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting diethylamine with 2-(2-chloroethoxy)ethanol under basic conditions (e.g., K₂CO₃) in a polar solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. This method yields ~70–80% purity, requiring further purification via column chromatography .
- Route 2 : Reductive amination of 2-(2-aminoethoxy)ethanol with diethylamine using NaBH₄ or LiAlH₄ as reducing agents. This approach achieves higher regioselectivity but requires strict anhydrous conditions .
Q. Key factors affecting yield :
Q. What analytical techniques are recommended for characterizing this compound, and how are data discrepancies resolved?
Core methods :
- NMR (¹H/¹³C) : Confirm structural integrity by identifying peaks for the ethoxyethyl backbone (δ 3.4–3.6 ppm for CH₂-O-CH₂) and diethylamine protons (δ 2.5–2.7 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., residual diethylamine or ethylene glycol derivatives) using C18 columns with a mobile phase of acetonitrile/0.1% formic acid .
Q. Resolving contradictions :
- Discrepancies in molecular weight (e.g., 180.25 g/mol vs. 194.27 g/mol) may arise from salt forms (e.g., hydrochloride). Cross-validate with elemental analysis or high-resolution MS .
Advanced Research Questions
Q. How does this compound function in ionizable lipid nanoparticles (LNPs) for mRNA delivery, and what optimization strategies enhance its efficacy?
Mechanism : The compound acts as an ionizable lipid component in LNPs, enabling endosomal escape via pH-dependent membrane disruption. Its tertiary amine group protonates in acidic environments, facilitating mRNA release .
Q. Optimization strategies :
- Structure-activity relationship (SAR) : Modifying the ethoxy chain length (e.g., PEG7 vs. PEG3) alters biodistribution and transfection efficiency. Longer chains reduce hepatic clearance but may increase immunogenicity .
- Formulation ratios : A 35:50:10:5 molar ratio (ionizable lipid:cholesterol:phospholipid:PEG-lipid) maximizes mRNA encapsulation (>90%) and in vivo expression in target tissues .
Q. What are the challenges in using this compound as a crosslinker in stimuli-responsive polymers, and how can degradation kinetics be controlled?
Applications : The compound’s amine groups enable covalent crosslinking in pH-sensitive hydrogels for drug delivery or tissue engineering .
Q. Challenges :
- Hydrolysis sensitivity : The ethoxy group hydrolyzes under alkaline conditions, leading to premature polymer degradation. Stabilize by incorporating hydrophobic monomers (e.g., PLGA) .
- Kinetic control : Adjust crosslink density by varying the amine-to-ester ratio. Higher densities slow degradation but may reduce payload release rates .
Q. How do structural analogs of this compound differ in receptor binding affinity, and what computational models predict these interactions?
Case study : Replacing diethylamine with dimethylamine ([2-(2-Aminoethoxy)ethyl]dimethylamine) reduces steric hindrance, enhancing binding to G protein-coupled receptors (GPCRs) in neurotransmitter studies .
Q. Computational tools :
Q. What safety protocols are critical for handling this compound, and how does its toxicity profile compare to related amines?
Safety measures :
Q. Toxicity comparison :
- LD₅₀ (rat, oral) : ~450 mg/kg for this compound vs. 220 mg/kg for dimethyl analogs due to reduced metabolic oxidation .
Methodological Guidance
Q. Designing a Stability Study for this compound Under Accelerated Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
